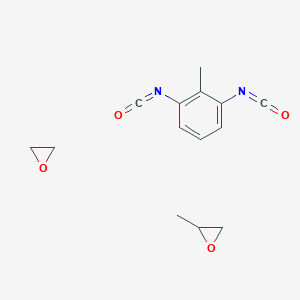
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (also known as ethylene oxide) and 1,3-diisocyanatomethylbenzene (commonly known as toluene diisocyanate). This compound is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane typically involves the polymerization of oxirane and toluene diisocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine or a metal-based catalyst, under controlled temperature and pressure conditions. The polymerization process can be initiated by heating the reactants to a specific temperature, typically around 60-80°C, and maintaining the reaction for several hours to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and polymerized under controlled conditions. The process may include steps such as pre-mixing, polymerization, and post-polymerization treatments to achieve the desired polymer properties. The final product is then purified and processed into various forms, such as pellets, powders, or films, depending on the intended application.
化学反応の分析
Types of Reactions
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced polymeric structures.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups, altering the polymer’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at elevated temperatures and in the presence of a solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents, and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can result in the formation of alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various advanced materials and polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings and adhesives for medical implants and prosthetics.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants for automotive, aerospace, and construction industries.
作用機序
The mechanism of action of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups, such as isocyanate and epoxide groups, can interact with different molecular targets, leading to the formation of stable polymeric networks. These interactions are crucial for the polymer’s adhesive and coating properties, as well as its ability to form durable and resistant materials.
類似化合物との比較
Similar Compounds
Polyurethane: Formed by the polymerization of diisocyanates and polyols, similar to the synthesis of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane.
Polyethylene oxide: A polymer of ethylene oxide, known for its high solubility and biocompatibility.
Polypropylene oxide: A polymer of propylene oxide, used in various industrial applications for its mechanical properties.
Uniqueness
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane stands out due to its unique combination of thermal stability, chemical resistance, and mechanical strength. Unlike other similar polymers, it offers a balance of properties that make it suitable for a wide range of applications, from industrial coatings to medical devices.
特性
CAS番号 |
103479-07-8 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
InChIキー |
LWKPLEHMZWXLOJ-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |
正規SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |
Key on ui other cas no. |
60787-80-6 9052-50-0 |
ピクトグラム |
Irritant |
同義語 |
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, nonylphenol-blocked |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















